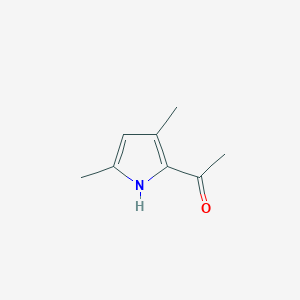

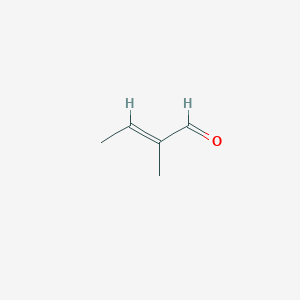

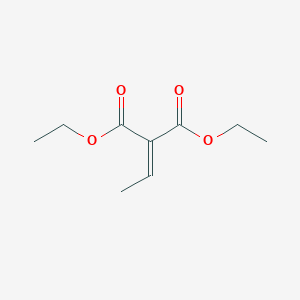

1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One is a pyrrole derivative of significant interest due to its unique chemical and physical properties. It is part of a broader class of compounds that have been extensively studied for their synthetic methods, molecular structures, chemical reactions, and properties.

Synthesis Analysis

A penta-substituted pyrrole derivative related to 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One was synthesized in a one-pot four-component coupling reaction, showcasing the compound's complex synthetic pathway and its structural diversity. This synthesis utilized natural hydroxyapatite as a catalyst, demonstrating the efficiency and eco-friendliness of the process (Louroubi et al., 2019).

Applications De Recherche Scientifique

Medicinal Chemistry

- Field : Medicinal Chemistry .

- Application : Pyrrole is a biologically active scaffold possessing diverse activities. It’s found in many natural products and marketed drugs .

- Methods : The combination of different pharmacophores in a pyrrole ring system leads to the formation of more active compounds .

- Results : Drugs containing a pyrrole ring system have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

Antitubercular Agents

- Field : Pharmacology .

- Application : Synthesis of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase .

- Methods : New series of N’-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides were synthesized, characterized and assessed as inhibitors of enoyl ACP reductase and DHFR .

- Results : Most of the compounds exhibited dual inhibition against the enzymes enoyl ACP reductase and DHFR. Several synthesized substances also demonstrated significant antibacterial and antitubercular properties .

Biological and Medicinal Importance

- Field : Biochemistry .

- Application : Pyrrole is found in many biomolecules such as chlorophyll, hemoglobin, myoglobin, and cytochrome. These metal complexes play a vital role in a living system like photosynthesis, oxygen carrier, as well storage, and redox cycling reactions .

- Methods : The combination of different pharmacophores in a pyrrole ring system leads to the formation of more active compounds .

- Results : Pyrrole-containing secondary metabolites such as makaluvamine M, ryanodine, rhazinilam, lamellarin, prodigiosin, myrmicarin, and sceptrinare also exhibit potential biological activity .

Antiviral Agents

- Field : Virology .

- Application : Imidazole, a compound similar to pyrrole, has been used in the development of antiviral agents .

- Methods : The derivatives of 1, 3-diazole show different biological activities .

- Results : There are examples of commercially available drugs in the market which contain 1, 3-diazole ring such as enviroxime (antiviral) .

Inhibition of GATA Family Proteins

- Field : Molecular Biology .

- Application : Pyrrothiogatain, a novel inhibitor of GATA family proteins, targets the DNA-binding activity of GATA3 and other members of the GATA family .

- Methods : It inhibits the interaction between GATA3 and SOX4 .

- Results : It significantly suppresses Th2 cell differentiation, without impairing Th1 cell differentiation, and inhibits the expression and production of Th2 cytokines .

Hypolipidemic Agents

- Field : Pharmacology .

- Application : The pyrrole carboxamide motif is part of many blockbuster drugs like the calcium salt of atorvastatin, a hypolipidemic agent .

- Methods : Atorvastatin works by inhibiting the enzyme HMG-CoA reductase, which plays a central role in the production of cholesterol in the liver .

- Results : Lowering cholesterol levels reduces the risk of coronary heart disease and prevents strokes .

Inhibitor of Angiotensin-Converting Enzyme

- Field : Pharmacology .

- Application : Lisinopril, an inhibitor of angiotensin-converting enzyme, contains a pyrrole carboxamide motif .

- Methods : Lisinopril works by inhibiting the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin system .

- Results : This leads to dilation of blood vessels and reduces blood volume, thus lowering blood pressure and decreasing oxygen demand from the heart .

Angiotensin-II Receptor Blocker

- Field : Pharmacology .

- Application : Valsartan, an angiotensin-II receptor blocker, contains a pyrrole carboxamide motif .

- Methods : Valsartan works by blocking the action of angiotensin II, a chemical in your body that causes blood vessels to tighten and narrow .

- Results : This helps to relax and widen your blood vessels, making it easier for your heart to pump blood around your body .

Propriétés

IUPAC Name |

1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-5-4-6(2)9-8(5)7(3)10/h4,9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZNMNSPWOIFPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1)C(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383996 |

Source

|

| Record name | 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One | |

CAS RN |

1500-93-2 |

Source

|

| Record name | 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1500-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Dimethylamino)propoxy]aniline](/img/structure/B72349.png)